trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4
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Overview
Description
trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4: is a chemical compound with the molecular formula C20H24FNO3S. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, including antidepressants like paroxetine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods: While specific industrial production methods are proprietary, they generally follow the same synthetic routes as laboratory methods but are optimized for scale, yield, and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Utilized in the development of biochemical assays.
- Acts as a probe in the study of enzyme-substrate interactions .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 is primarily related to its role as an intermediate in the synthesis of active pharmaceutical ingredients. It interacts with various molecular targets and pathways, depending on the final product it helps to synthesize. For instance, in the synthesis of paroxetine, it contributes to the inhibition of serotonin reuptake, thereby exerting antidepressant effects .
Comparison with Similar Compounds
trans1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol: Another intermediate in the synthesis of paroxetine, differing by the presence of a hydroxyl group instead of a methylsulfonate group.
trans1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4: A deuterated analog used in research to study metabolic pathways and reaction mechanisms.
Uniqueness: The uniqueness of trans1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 lies in its specific functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals. Its deuterated form is particularly useful in research settings for studying detailed reaction mechanisms and metabolic pathways.
Properties
IUPAC Name |
[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWQMOLEYNRWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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